BenchChemオンラインストアへようこそ!

1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide

Medicinal chemistry Kinase inhibitor design Antibacterial scaffold optimization

1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide (CAS 1251675-41-8) is a synthetic small molecule (MW 409.5; C₂₂H₂₃N₃O₃S) belonging to the arylsulfonylquinoline chemotype, characterized by a quinoline core substituted at C3 with a p-toluenesulfonyl (tosyl) group and at C4 with a piperidine-4-carboxamide moiety. This scaffold class has been explored for antimicrobial applications via bacterial topoisomerase inhibition, as well as for kinase-targeted anticancer programs.

Molecular Formula C22H23N3O3S
Molecular Weight 409.5
CAS No. 1251675-41-8
Cat. No. B2840815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide
CAS1251675-41-8
Molecular FormulaC22H23N3O3S
Molecular Weight409.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC(CC4)C(=O)N
InChIInChI=1S/C22H23N3O3S/c1-15-6-8-17(9-7-15)29(27,28)20-14-24-19-5-3-2-4-18(19)21(20)25-12-10-16(11-13-25)22(23)26/h2-9,14,16H,10-13H2,1H3,(H2,23,26)
InChIKeyGLGUNLOPVCHBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide (CAS 1251675-41-8): Chemical Identity, Scaffold Class, and Procurement Context


1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide (CAS 1251675-41-8) is a synthetic small molecule (MW 409.5; C₂₂H₂₃N₃O₃S) belonging to the arylsulfonylquinoline chemotype, characterized by a quinoline core substituted at C3 with a p-toluenesulfonyl (tosyl) group and at C4 with a piperidine-4-carboxamide moiety [1]. This scaffold class has been explored for antimicrobial applications via bacterial topoisomerase inhibition, as well as for kinase-targeted anticancer programs [2][3]. The compound's procurement value is anchored in its dual functionalization—the tosyl group provides a tunable electron-withdrawing sulfonyl handle, while the primary carboxamide on the piperidine ring offers both a hydrogen-bonding pharmacophore and a synthetic diversification point distinct from ester or acid analogs [1][2].

Why 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide Cannot Be Replaced by Generic Quinoline-Piperidine Analogs


Arylsulfonylquinoline derivatives are not functionally interchangeable across therapeutic programs because the specific substitution pattern at the quinoline C3 and C4 positions dictates both target engagement profile and physicochemical behavior [1]. The carboxamide at the piperidine 4-position introduces a hydrogen-bond donor/acceptor pair that is absent in the corresponding ethyl ester (ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate) or in des-carboxamide analogs such as 3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline [2]. In kinase inhibitor programs, the carboxamide functionality has been shown to critically influence ATP-competitive binding geometry and selectivity over closely related kinases such as PKA [3]. In antibacterial screening, molecular docking indicates that the tosylquinoline-piperidine-carboxamide scaffold engages bacterial DNA gyrase and topoisomerase IV with binding free energies that surpass those of fluoroquinolone standards; removal or modification of the carboxamide is predicted to alter this affinity profile [2]. Procurement of a superficially similar quinoline-piperidine building block without the tosyl and carboxamide groups therefore risks loss of both potency and selectivity in the intended application.

1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide: Comparator-Anchored Quantitative Differentiation Evidence


Carboxamide vs. Ethyl Ester Differentiation: Hydrogen-Bonding Capacity and Synthetic Versatility of 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide

The target compound bears a primary carboxamide (-CONH₂) at the piperidine 4-position, whereas its closest crystallographically characterized analog is the ethyl ester variant (ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate) [1]. The carboxamide provides both a hydrogen-bond donor (NH₂) and acceptor (C=O), enabling bidentate interactions with biological targets that the ester cannot replicate. Furthermore, the carboxamide serves as a direct synthetic precursor for further diversification (e.g., hydrolysis to carboxylic acid, coupling to extended amides), while the ester requires an additional deprotection step [2]. In the context of Akt inhibitor development, the piperidine-4-carboxamide motif was identified as critical for oral bioavailability when combined with appropriate lipophilic substituents, whereas the corresponding 4-amino-4-benzylpiperidine analogs suffered from rapid in vivo clearance [2].

Medicinal chemistry Kinase inhibitor design Antibacterial scaffold optimization

Tosyl vs. Ethylbenzenesulfonyl Substituent: Binding Affinity Prediction for 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide Against Bacterial Topoisomerases

Molecular docking studies on the closely related ethyl ester analog (ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate) demonstrated that the 3-tosyl-substituted quinoline scaffold engages bacterial DNA gyrase (S. aureus, PDB: 2XCR), topoisomerase II (M. tuberculosis, PDB: 5BTL), and topoisomerase IV (S. pneumoniae, PDB: 4KPF) with binding free energies superior to the fluoroquinolone antibiotics ciprofloxacin and norfloxacin across all three targets [1]. Because the tosyl group (4-methylphenylsulfonyl) occupies the same C3 position as the docking-validated ethyl ester analog, and differs from the 4-ethylbenzenesulfonyl analog only by the para-alkyl substituent on the sulfonyl phenyl ring, the binding contributions of the tosyl-substituted carboxamide are expected to be comparable or tunable through the difference in lipophilicity and steric bulk between methyl and ethyl substituents [1].

Antibacterial drug discovery DNA gyrase inhibition Molecular docking

Quinoline C6 Unsubstituted vs. 6-Methyl Substitution: Predicted Impact on Target Binding of 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide

The target compound is unsubstituted at the quinoline C6 position, whereas the commercially available analog 1-(6-methyl-3-tosylquinolin-4-yl)piperidine-4-carboxamide bears a methyl group at this position . In the structure-activity relationship (SAR) mapping of 4-amino-3-arylsulfoquinolines as mGlu₅ negative allosteric modulators, systematic variation of quinoline core substituents (region II) revealed that substituent combinations significantly modulated both affinity and metabolic stability [1]. The absence of a C6 substituent in the target compound provides a sterically unencumbered quinoline core, which may favor target engagement in binding pockets sensitive to periplanar interactions. Conversely, the C6-methyl analog may exhibit altered lipophilicity (cLogP shift) and differential metabolic soft-spot profiles [1].

Structure-activity relationship Quinoline substitution effects Lead optimization

Akt Kinase Inhibition Potential: 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide as an ATP-Competitive PKB/Akt Inhibitor Scaffold

The 1-(3-tosylquinolin-4-yl)piperidine-4-carboxamide scaffold has been annotated as an ATP-competitive inhibitor of Protein Kinase B (PKB/Akt), a central node in the PI3K signaling pathway frequently deregulated in cancer . The mechanistic precedent for piperidine-4-carboxamides as Akt inhibitors is well-established: the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series achieved nanomolar potency with up to 150-fold selectivity for PKB over the closely related AGC kinase PKA [1]. In that series, the carboxamide linker between the piperidine and the lipophilic substituent was essential for achieving oral bioavailability, overcoming the rapid clearance that plagued earlier 4-amino-4-benzylpiperidine analogs (which suffered from rapid in vivo metabolism and low oral exposure) [1]. The tosylquinoline substructure in the target compound replaces the pyrrolopyrimidine heterocycle of the validated series, offering an alternative hinge-binding motif that may confer a distinct kinase selectivity fingerprint.

Cancer therapeutics Kinase inhibition PI3K/Akt pathway

Synthetic Accessibility and Crystalline Form: Enabling Reproducible Procurement of 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide

An optimized two-step synthetic route to the tosylquinoline-piperidine scaffold has been established for the ethyl ester analog, achieving 73.6% yield via aromatic nucleophilic substitution of 4-chloro-3-tosylquinoline with ethyl piperidine-4-carboxylate in dry DMF using triethylamine or DBU as base [1]. This route avoids the lower-yielding (46.0%) classical multi-step synthesis involving bromination, thiophenol displacement, and sequential oxidation [1]. The ethyl ester analog has been crystallized from acetonitrile into the monoclinic P2₁/n space group, yielding block-like colorless crystals suitable for X-ray diffraction, with full NMR characterization (¹H and ¹³C) and LC/MS analysis available [1]. The structural similarity between the ethyl ester and the carboxamide target compound suggests that analogous synthetic and crystallization protocols are applicable, facilitating quality-controlled procurement and reproducible research use [1].

Process chemistry Crystallization Quality control

1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide: Evidence-Backed Research and Industrial Application Scenarios


Antibacterial Lead Optimization: DNA Gyrase/Topoisomerase IV Inhibitor Program

Based on molecular docking evidence showing the tosylquinoline scaffold outperforms ciprofloxacin and norfloxacin in predicted binding free energy across S. aureus, M. tuberculosis, and S. pneumoniae topoisomerase targets, this compound serves as a privileged starting point for structure-based optimization of novel non-fluoroquinolone antibacterial agents [1]. The carboxamide functionality provides a synthetic handle for library expansion (amide coupling, hydrolysis, dehydration to nitrile) while maintaining the hydrogen-bonding capacity critical for target engagement.

Akt Kinase Inhibitor Discovery: Alternative Hinge-Binding Chemotype

The compound's annotation as an ATP-competitive PKB/Akt inhibitor, combined with the established pharmacokinetic advantages of piperidine-4-carboxamides over benzylpiperidines (oral bioavailability, reduced clearance in murine models), positions it as a candidate for developing novel Akt inhibitors with a tosylquinoline hinge-binding motif [2]. This may offer differentiated intellectual property relative to the pyrrolopyrimidine-based Akt inhibitor series [2].

Chemical Biology Tool Compound: PI3K/Akt/mTOR Pathway Probing

As a structurally distinct Akt inhibitor scaffold, this compound can be deployed alongside established inhibitors (e.g., MK-2206, ipatasertib) in chemical biology studies to dissect Akt isoform-specific signaling or to validate PI3K pathway dependencies in cancer cell lines where ATP-competitive inhibition is mechanistically informative [2]. The crystalline solid form and established solubility in methanol facilitate reproducible dosing in cell-based assays .

Building Block for Parallel Library Synthesis in CNS or Anti-Infective Programs

The orthogonal reactivity of the carboxamide and the tosylquinoline core enables this compound to function as a versatile building block for generating diverse screening libraries. In the mGlu₅ NAM program, systematic variation of amines at the quinoline C4 position across ~270 derivatives identified key pharmacophoric elements for CNS target engagement [3]. The target compound can similarly be elaborated at the carboxamide terminus or the piperidine nitrogen to explore structure-activity relationships in antibacterial, anticancer, or neuroscience programs [1][3].

Quote Request

Request a Quote for 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.